GHRP-6 Acetate

描述

- 它属于一类被称为生长激素促分泌剂 (GHSs) 的化合物。

- 与天然的生长激素释放激素 (GHRH) 不同,生长激素释放肽-6 通过不同的受体,即生长激素释放肽受体 起作用。

- 生长激素释放肽,一种天然的配体,与该受体结合并刺激生长激素释放。

- 生长激素释放肽-6 缺乏阿片活性,但能有效地刺激生长激素分泌 .

生长激素释放肽-6 乙酸盐:

准备方法

合成路线: 生长激素释放肽-6 是使用固相肽合成 (SPPS) 合成的。

反应条件: 受保护氨基酸的顺序偶联发生在固体载体上。

工业生产: 大规模生产涉及自动化的 SPPS 和纯化方法。

化学反应分析

Acylation Reactions with Polymer Matrices

GHRP-6 undergoes acylation when formulated with poly(lactide-co-glycolide) (PLGA), a biodegradable polymer used in sustained-release drug delivery systems. Key findings include:

This reaction highlights formulation challenges, as acylation compromises therapeutic efficacy.

Key Synthetic Reactions:

- Lactam Bridge Formation : α- and β-amino γ-lactams (Agl/Bgl) were introduced at positions 3 (Ala) and 5 (D-Phe) using cyclic sulfamidates and microwave-assisted annulation .

- Receptor Binding Modulation :

Example Analogs and Binding Affinities:

| Position Modified | Analog Structure | GHS-R1a IC₅₀ (μM) | CD36 IC₅₀ (μM) |

|---|---|---|---|

| Ala³ | Hw-(R)-Agl-WfK-NH₂ | 3.4 | 1.2 |

| D-Phe⁵ | HWAW-(S)-Bgl-K-NH₂ | 0.8 | 5.6 |

These modifications demonstrate how conformational constraints alter receptor interaction profiles .

Degradation and Stability

GHRP-6 Acetate exhibits sensitivity to hydrolytic degradation and temperature :

- Lyophilized Form : Stable for 36 months at -20°C .

- Solution Stability : Degrades within 3 months at -20°C, with potency loss linked to peptide bond hydrolysis .

- Critical Factors :

Receptor Binding Kinetics

While primarily pharmacological, GHRP-6’s interaction with GHS-R1a involves non-covalent binding :

- Kd for Ghrelin Receptor : 260 nM .

- Calcium Mobilization : EC₅₀ = 4.5 nM in GHS-R1a-expressing cells .

- Allosteric Effects : Acts as a negative modulator of ghrelin signaling at high concentrations .

Synergistic Reactions with Endogenous Factors

科学研究应用

化学: 用作研究肽合成和构效关系的模型肽。

生物学: 研究其对生长激素释放的影响及其潜在的治疗应用。

医学: 探索其合成代谢特性及其在治疗生长相关疾病中的潜力。

工业: 用于生长激素相关药物的研发。

作用机制

- 生长激素释放肽-6 与垂体细胞上的生长激素释放肽受体 (GHSR) 结合。

- GHSR 的激活导致细胞内钙离子浓度升高,随后释放生长激素。

- 分子靶点包括 GHSR 和下游信号通路。

相似化合物的比较

类似化合物: 其他 GHSs 如生长激素释放肽-2、生长激素释放肽-1 和六肽促生长素。

独特性: 生长激素释放肽-6 的特定序列和效力使其与其他 GHSs 区别开来。

生物活性

GHRP-6 acetate (Growth Hormone-Releasing Peptide-6) is a synthetic peptide that stimulates the secretion of growth hormone (GH) from the pituitary gland. Its biological activity has been extensively studied, revealing various mechanisms and effects on different physiological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

GHRP-6 primarily acts through the activation of specific receptors in the hypothalamus and pituitary gland, leading to increased GH release. The mechanism involves:

- Activation of the Ghrelin Receptor : GHRP-6 binds to the growth hormone secretagogue receptor (GHS-R), mimicking the action of ghrelin, which is a natural GH secretagogue.

- Calcium Mobilization : Studies have shown that GHRP-6 stimulates intracellular calcium mobilization and inositol phosphate production, activating protein kinase C (PKC) pathways that enhance GH secretion .

- Independence from GHRH : Unlike growth hormone-releasing hormone (GHRH), GHRP-6 can stimulate GH secretion independently, allowing for synergistic effects when used in combination with GHRH .

Pharmacokinetics

The pharmacokinetic profile of GHRP-6 indicates a short half-life, necessitating frequent administration. Key findings include:

- Half-Life : The distribution half-life is approximately 7.6 minutes, while elimination half-life averages around 2.5 hours .

- Bioavailability : GHRP-6 exhibits poor oral bioavailability; studies indicate that its enteral activity is significantly lower than parenteral administration, with only about 0.7% potency observed when administered orally in rats .

Biological Effects

The biological effects of GHRP-6 extend beyond GH release, impacting several physiological processes:

1. Cardiovascular Effects

- GHRP-6 demonstrates cardioprotective properties in models of heart failure. In studies involving doxorubicin-induced cardiomyopathy, GHRP-6 administration improved left ventricular ejection fraction and reduced myocardial damage .

- It has been shown to enhance cardiac function without increasing heart rate, suggesting a positive inotropic effect .

2. Cytoprotective Effects

- Research indicates that GHRP-6 may exert cytoprotective effects across multiple organ systems during ischemia-reperfusion injury. It reduces oxidative stress and preserves cellular integrity in organs such as the liver and kidneys .

3. Growth Promotion

- Clinical studies have demonstrated that GHRP-6 effectively identifies growth hormone deficiency in adults, showing comparable efficacy to traditional testing methods like the insulin tolerance test (ITT) .

Case Studies

Several case studies have highlighted the therapeutic potential of GHRP-6:

- Heart Failure Models : In a rat model of heart failure induced by doxorubicin, concurrent administration of GHRP-6 significantly improved survival rates and cardiac function compared to control groups .

- Diagnostic Applications : In a clinical trial involving 49 patients with suspected pituitary disease, GHRP-6 was able to accurately diagnose GH deficiency when compared to ITT results .

Data Table: Summary of Key Findings on GHRP-6 Activity

属性

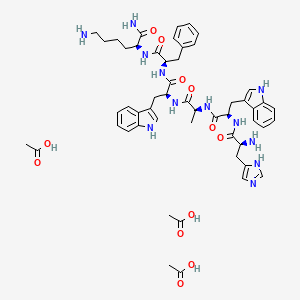

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWOPQAMQAZCJE-SLBOMMQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H68N12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145177-42-0 | |

| Record name | Growth hormone releasing hexapeptide acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF-110679 ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。